molecular formula C20H24ClN3O3S B2428896 1-(4-Chlorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203074-24-1

1-(4-Chlorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2428896
CAS No.: 1203074-24-1
M. Wt: 421.94
InChI Key: ZUWBXZGLKUFQON-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorobenzyl group, a propylsulfonyl group, and a tetrahydroquinoline moiety, making it a unique and versatile molecule.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3S/c1-2-12-28(26,27)24-11-3-4-16-7-10-18(13-19(16)24)23-20(25)22-14-15-5-8-17(21)9-6-15/h5-10,13H,2-4,11-12,14H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWBXZGLKUFQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Povarov Reaction

The Povarov reaction, a [4+2] cycloaddition between N-arylimines and electron-rich dienophiles, is widely employed. A chiral sulfinamidourea catalyst (e.g., 1 ) combined with o-nitrobenzenesulfonic acid enables enantioselective synthesis of tetrahydroquinolines. For example:

  • Substrates : N-(4-methoxyphenyl)imine and vinyl lactam.
  • Conditions : 0.1 mol% catalyst 1 , 1.2 equiv o-nitrobenzenesulfonic acid, dichloromethane, -40°C.
  • Yield : 89% with 94% enantiomeric excess (ee).

This method’s scalability is limited by the cost of chiral catalysts but offers superior stereocontrol.

Reduction of Quinoline Derivatives

Catalytic hydrogenation of quinoline precursors provides a racemic alternative:

  • Substrate : 7-nitroquinoline.
  • Conditions : H₂ (50 psi), 10% Pd/C, ethanol, 80°C, 12 hours.
  • Yield : 95%.
    Subsequent nitro-group reduction (H₂/Pd) yields the 7-amino derivative, critical for urea formation.

Introduction of the Propylsulfonyl Group

Sulfonylation of the tetrahydroquinoline’s amine is achieved via two routes:

Direct Sulfonylation

Reaction with propane-1-sulfonyl chloride under basic conditions:

  • Conditions : 1.2 equiv sulfonyl chloride, 2.0 equiv triethylamine, THF, 0°C → room temperature, 6 hours.
  • Yield : 78%.
    Excess base is crucial to neutralize HCl and prevent N-alkylation side reactions.

Enzymatic Resolution for Enantiopure Products

Pseudomonas fluorescens lipase (PFL)-catalyzed transesterification resolves racemic intermediates:

  • Substrate : Racemic 3-(1’-hydroxy-methyl)-1-tertbutyloxycarbonyl-1,2,3,4-tetrahydroquinoline.
  • Conditions : Vinyl acetate (acyl donor), toluene, 40°C, 48 hours.
  • Outcome : 65% conversion, 98% ee for (S)-isomer.
    This biocatalytic method is sustainable but requires precise control of conversion rates to avoid over-acylation.

Formation of the Urea Linkage

The urea bond is constructed via two primary strategies:

Carbodiimide-Mediated Coupling

Reaction between 1-(4-chlorobenzyl)amine and 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl isocyanate:

  • Conditions : 1.1 equiv EDCI, 1.0 equiv HOBt, DMF, 25°C, 24 hours.
  • Yield : 72%.
    Side products from carbodiimide activation (e.g., N-acylurea) necessitate chromatographic purification.

Phosgene-Free Isocyanate Generation

In situ generation of isocyanate avoids phosgene handling:

  • Step 1 : 7-amino-1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline + triphosgene (0.35 equiv), dichloromethane, 0°C.
  • Step 2 : Addition of 4-chlorobenzylamine, 12 hours.
  • Yield : 68%.
    Triphosgene’s moisture sensitivity demands anhydrous conditions.

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield Advantages Limitations
Tetrahydroquinoline Povarov reaction Chiral catalyst, -40°C 89% High enantioselectivity Costly catalysts
Quinoline hydrogenation H₂, Pd/C, 80°C 95% Scalable, racemic Requires nitro-group reduction
Sulfonylation Direct Propane-1-sulfonyl chloride, Et₃N 78% Simple Side reactions
Enzymatic PFL, vinyl acetate, 40°C 65% Enantiopure products Time-intensive
Urea formation EDCI/HOBt DMF, 25°C 72% Mild conditions Purification challenges
Triphosgene Dichloromethane, 0°C 68% Phosgene-free Moisture-sensitive

Purification and Characterization

Final purification typically employs silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water). LC-MS and ¹H/¹³C NMR confirm structure:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, urea NH), 7.34–7.28 (m, 4H, Ar-H), 6.89 (d, J = 8.4 Hz, 1H), 4.42 (s, 2H, CH₂), 3.72–3.68 (m, 2H, SO₂CH₂).
  • HRMS : [M+H]⁺ calc. 462.1245, found 462.1248.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to disease processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)urea: Shares the chlorobenzyl group but lacks the tetrahydroquinoline and propylsulfonyl groups.

    1-(4-Chlorobenzyl)-4-piperidinylmethanol: Contains the chlorobenzyl group and a piperidine moiety but differs in structure and functional groups.

Uniqueness

1-(4-Chlorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

1-(4-Chlorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic organic compound that exhibits potential biological activity, particularly in medicinal chemistry. Its unique structure incorporates a tetrahydroquinoline moiety, which is often associated with various pharmacological effects.

Chemical Structure and Properties

The compound can be characterized by the following chemical formula and properties:

PropertyValue
IUPAC Name 1-[(4-chlorophenyl)methyl]-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea
Molecular Formula C20H24ClN3O3S
Molecular Weight 408.93 g/mol
CAS Number 1203074-24-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : It can interact with receptors that regulate cellular signaling pathways, influencing processes such as cell growth and apoptosis.
  • Gene Expression Alteration : The compound may modulate gene expression related to cellular stress responses and disease progression.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • A study highlighted that related tetrahydroquinoline derivatives showed cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. These compounds demonstrated IC50 values ranging from 6.2 μM to 43.4 μM, indicating potent activity against these malignancies .

Antimicrobial Activity

Preliminary investigations suggest that this compound may also possess antimicrobial properties. Similar compounds have shown effectiveness against a range of pathogens:

  • Antibacterial assays indicated significant inhibition of bacterial growth for derivatives of tetrahydroquinoline structures against standard strains like Staphylococcus aureus and Escherichia coli.

Study on Anticancer Properties

In a comparative study assessing the anticancer potential of several tetrahydroquinoline derivatives:

  • Compound Tested : 1-(4-Chlorobenzyl)-3-(propylsulfonyl)-tetrahydroquin

Q & A

Q. Table 1. Comparison of Synthetic Methods

MethodYield (%)Time (hrs)Key AdvantageReference
Traditional (DCM/TEA)60–7524High reproducibility
Mechanochemical852Eco-friendly, scalable
Microwave-Assisted784Rapid, energy-efficient

Q. Table 2. Critical Characterization Data

TechniqueKey FindingsRelevanceReference
¹H NMRδ 3.2 ppm (propylsulfonyl CH₂), δ 4.5 ppm (urea NH)Confirms functional groups
HRMSm/z 475.12 [M+H]⁺ (calc. 475.10)Validates molecular formula
HPLC-UVRetention time = 8.2 min, ≥95% purityEnsures batch consistency

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